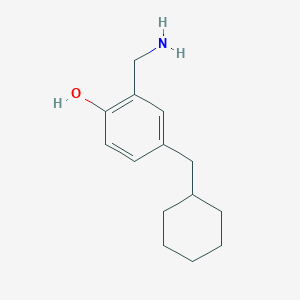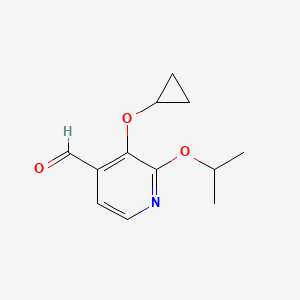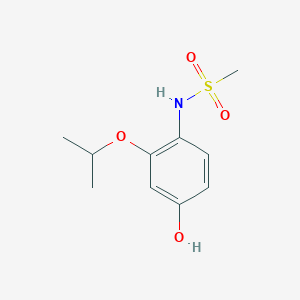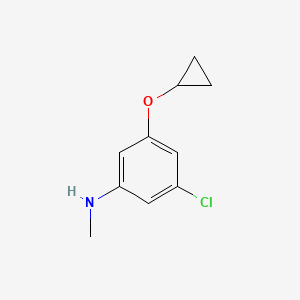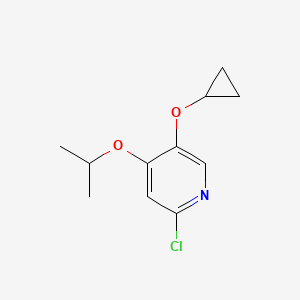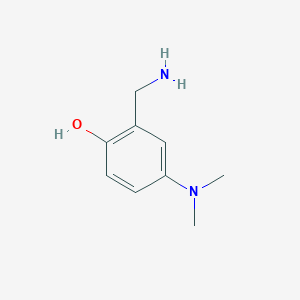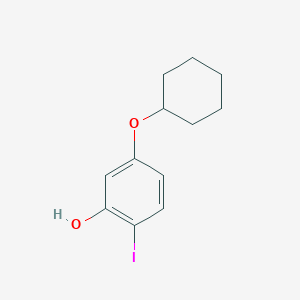
5-(Cyclohexyloxy)-2-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexyloxy)-2-iodophenol: is an organic compound characterized by the presence of a cyclohexyloxy group attached to the phenol ring, along with an iodine atom at the ortho position relative to the hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-iodophenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Iodination: The phenol undergoes iodination to introduce the iodine atom at the ortho position. This can be achieved using iodine (I2) and a suitable oxidizing agent such as sodium iodide (NaI) in the presence of an acid catalyst.
Etherification: The iodinated phenol is then subjected to etherification with cyclohexanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the cyclohexyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclohexyloxy)-2-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Deiodinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Applications De Recherche Scientifique
5-(Cyclohexyloxy)-2-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Cyclohexyloxy)-2-iodophenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclohexyloxy)-2-iodophenol: Similar structure but with the cyclohexyloxy group at the para position.
5-(Cyclohexyloxy)-2-bromophenol: Similar structure but with a bromine atom instead of iodine.
5-(Cyclohexyloxy)-2-chlorophenol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
5-(Cyclohexyloxy)-2-iodophenol is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding, making it distinct from its bromine and chlorine analogs. This uniqueness can be leveraged in designing molecules with specific properties and activities.
Propriétés
Formule moléculaire |
C12H15IO2 |
|---|---|
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
5-cyclohexyloxy-2-iodophenol |
InChI |
InChI=1S/C12H15IO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
Clé InChI |
FHJTWXJSEPXNIC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC(=C(C=C2)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


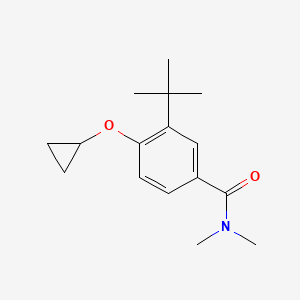
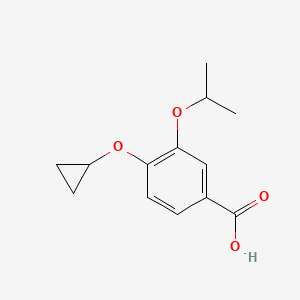



![1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester](/img/structure/B14836671.png)

